molecular formula C10H17NO3 B13254873 Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate

Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate

Cat. No.: B13254873
M. Wt: 199.25 g/mol
InChI Key: OKOJKJVMRGFNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate is a chemical compound with the molecular formula C10H17NO3 It is a heterocyclic compound that contains a furo[3,2-b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as methanol or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 5-methyl-octahydrofuro[3,2-b]pyridine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its biological activity and potential therapeutic effects.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds.

    Industry: It is utilized in the

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H17NO3/c1-6-3-4-8-7(11-6)5-9(14-8)10(12)13-2/h6-9,11H,3-5H2,1-2H3

InChI Key

OKOJKJVMRGFNAN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(N1)CC(O2)C(=O)OC

Origin of Product

United States

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